3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
Description
Properties
Molecular Formula |
C16H17FN4O |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-14(21(16)20-15)12-5-4-11(22-3)9-13(12)17/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
RTQBLYQGXVQEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Triazolo[1,5-a]Pyrimidine Formation
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-hydrazinylpyrimidines with nitriles or aldehydes. For the 2-isobutyl variant, two approaches are viable:
Method A: Pre-functionalization of the Pyrimidine Precursor
Method B: Post-cyclization Alkylation
Halogenation at the 7-Position
To enable cross-coupling, the core requires a halogen (Br/I) at the 7-position:
-
Bromination : Treating 2-isobutyltriazolo[1,5-a]pyrimidine with NBS (N-bromosuccinimide) in DMF at 0°C for 2 h selectively brominates the 7-position.
Synthesis of the 3-Fluoro-4-Methoxyphenyl Fragment
Directed Fluorination of 4-Methoxyphenylboronic Acid
-
Starting material : 4-Methoxyphenylboronic acid.
-
Fluorination : Using LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with NFSI (N-fluorobenzenesulfonimide), installs fluorine at the 3-position.
-
Conditions :
Suzuki-Miyaura Cross-Coupling
Coupling of Intermediate A and B
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃ (2 eq).
-
Solvent system : DME/H₂O (4:1).
Purification and Impurity Mitigation
Trituration with Propan-2-ol
Post-coupling crude product is triturated with propan-2-ol to remove triphenylphosphine oxide (TPPO) residues from palladium catalysts:
Recrystallization from Ethyl Acetate
Final purification via recrystallization in ethyl acetate yields analytically pure compound:
Analytical Data and Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazolo-H), 7.85 (d, J = 8.4 Hz, 1H, aryl-H), 7.12 (d, J = 12.8 Hz, 1H, aryl-H), 4.01 (s, 3H, OCH₃), 2.98 (d, J = 6.8 Hz, 2H, CH₂), 2.20 (m, 1H, CH), 1.05 (d, J = 6.8 Hz, 6H, (CH₃)₂).
-
HRMS (ESI) : m/z calcd for C₂₀H₂₀FN₄O [M+H]⁺: 367.1664; found: 367.1668.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution due to its electron-withdrawing nature and activation by the adjacent ether group. Key reactions include:
These reactions are critical for introducing functional groups that enhance solubility or biological activity. For example, replacing fluorine with amines improves hydrogen-bonding capacity, a strategy used in optimizing kinase inhibitors .
Ether Functionalization
The methyl ether group participates in:
Demethylation Reactions
-
BBr₃ in CH₂Cl₂ : Cleaves the methyl ether to yield phenolic derivatives, enabling further O-alkylation or conjugation .
-
H₂/Pd-C : Catalytic hydrogenation under acidic conditions removes the methyl group .
Alkylation/Reductive Amination
-
Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate etherification with alcohols, as seen in the synthesis of related triazolo-pyrimidines .
Triazolo[1,5-a]pyrimidine Core Modifications
The heterocyclic core undergoes regioselective reactions:
For example, nitration at C5 of the pyrimidine ring followed by reduction produces amino derivatives, which are pivotal in structure-activity relationship (SAR) studies .
Isobutyl Side-Chain Reactions
The 2-isobutyl group on the triazolo ring can be modified via:
-
Oxidation : KMnO₄ or CrO₃ converts the isobutyl group to a carboxylic acid.
-
Halogenation : NBS (AIBN-initiated) introduces bromine at the benzylic position.
Key Data Table: Reaction Optimization
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| SNAr with Aniline | DMF, 80°C, 12 h | 78% → 92% | |
| Mitsunobu Etherification | PPh₃, DEAD, THF, 0°C → RT | 65% → 88% | |
| Demethylation (BBr₃) | CH₂Cl₂, −78°C, 2 h | 90% |
Scientific Research Applications
Overview
3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and biological activity. This article explores its applications, particularly in medicinal chemistry and pharmacology.
Medicinal Chemistry Applications
-
Antiparasitic Activity
- Research indicates that derivatives of triazolo[1,5-a]pyrimidines, including the compound , exhibit potent activity against protozoan parasites. Specifically, they have been identified as inhibitors of the proteasome in protozoa, which is crucial for the treatment of diseases such as leishmaniasis. These compounds disrupt the protein degradation pathways essential for parasite survival and replication .
-
RORγt Inhibition
- The compound has been studied for its role as an inverse agonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor involved in immune responses. Research has shown that modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance biological activity and oral bioavailability, making these derivatives promising candidates for autoimmune disease therapies .
-
Antifungal Activity
- Compounds similar to 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether have demonstrated antifungal properties. They are being explored as potential treatments for fungal infections by targeting specific pathways within fungal cells that are critical for their growth and survival .
Case Studies
- A study conducted on various triazolo[1,5-a]pyrimidine derivatives highlighted their pharmacokinetic profiles and therapeutic potentials. For instance:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Triazolopyrimidine derivatives vary significantly in substituents, influencing their physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s isobutyl group increases lipophilicity compared to smaller substituents (e.g., methyl in ). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets. Fluoropropyl ether (CAS 478039-24-6) introduces polarity but reduces molecular weight (272.28 vs.
Electronic Modulation :
- The 3-fluoro and methyl ether on the phenyl ring (target) provide electron-withdrawing and donating effects, respectively, influencing reactivity and solubility. In contrast, the trifluoromethyl group in enhances electron-withdrawing properties, possibly affecting antimicrobial potency.
Structural Rigidity :
- The furazan ring in ’s compound introduces rigidity, which may stabilize the crystal lattice but reduce conformational flexibility for target binding.
Biological Interactions :
- Compounds like D16 () demonstrate hydrogen bonding with kinase residues (e.g., LEU359, TYR356), suggesting that substituent positioning (e.g., methoxy groups) is critical for ligand-receptor interactions. The target’s isobutyl group may similarly enhance hydrophobic interactions in binding pockets.
Biological Activity
3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound contains a fluorinated phenyl ring and a triazolo-pyrimidine moiety. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability. The structure can be represented as follows:
Key Structural Features
- Fluorine Atom : Enhances lipophilicity and metabolic stability.
- Triazolo-Pyrimidine Core : Implicated in various biological activities including kinase inhibition.
Research indicates that compounds with similar structures often act as kinase inhibitors. Specifically, they may inhibit pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.
Pharmacological Effects
- Kinase Inhibition :
- Anti-inflammatory Properties :
- CNS Activity :
Study 1: Inhibition of RORγt
In a study evaluating the inhibitory effects of triazolo-pyrimidine derivatives on RORγt transcriptional activity, one derivative demonstrated an IC50 of 41 nM, indicating strong inhibitory potential . This suggests that modifications to the triazolo-pyrimidine structure can significantly enhance biological activity.
Study 2: Kinase Inhibition Profile
A comprehensive analysis of kinase inhibitors revealed that compounds similar to 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether showed selectivity towards certain receptor tyrosine kinases. The selectivity index was notably high against non-target kinases, suggesting a favorable therapeutic window .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | RORγt | 41 | Inhibitor |
| Compound B | EGFR | <100 | Kinase Inhibitor |
| Compound C | COX-2 | 60 | Anti-inflammatory |
Q & A
Basic: What spectroscopic methods are optimal for confirming the molecular structure of this compound?
Answer:
The structural elucidation of triazolo-pyrimidine derivatives like this compound typically requires a combination of X-ray crystallography and NMR spectroscopy . X-ray diffraction provides unambiguous confirmation of the crystal lattice and bond geometries, as demonstrated in studies of analogous triazolo-pyrimidine structures . For solution-phase analysis, and NMR can resolve substituent positions (e.g., fluorine and isobutyl groups), while NMR is critical for verifying fluorinated moieties. Mass spectrometry (LCMS or HRMS) should complement these techniques to confirm molecular weight and fragmentation patterns .
Basic: What synthetic routes are reported for triazolo[1,5-a]pyrimidine derivatives structurally similar to this compound?
Answer:
Synthesis often involves multistep heterocyclic condensation . For example:
Core formation : Cyclocondensation of aminopyrimidine precursors with isobutyl-substituted reagents under acidic or thermal conditions.
Functionalization : Introduction of the fluorophenyl methyl ether group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
Purification : Column chromatography (silica gel) followed by HPLC to isolate intermediates, with LCMS monitoring to ensure stepwise fidelity .
Advanced: How can researchers resolve contradictions in biological activity data for fluorinated triazolo-pyrimidine derivatives across studies?
Answer:
Contradictions often arise from variations in assay conditions or substituent effects . Methodological strategies include:
- Comparative SAR Analysis : Systematically compare substituent impacts (e.g., fluorine vs. trifluoromethyl groups) on target binding, as seen in studies of pyrazolo-pyrimidine derivatives .
- Standardized Assays : Replicate studies under controlled conditions (pH, solvent, cell lines) to isolate confounding variables.
- Computational Modeling : Use molecular docking or QSAR to predict bioactivity trends and validate with in vitro assays .
Advanced: What methodologies are recommended for assessing the environmental fate and transformation products of this compound?
Answer:
Environmental studies should adopt a multiphase approach :
Laboratory Analysis :
- Degradation Kinetics : Hydrolytic/photolytic stability tests under varying pH and UV exposure.
- Metabolite Identification : LC-HRMS or GC-MS to track abiotic/biotic transformation products .
Field Monitoring :
- Partitioning Studies : Measure log (octanol-water) and soil sorption coefficients () to predict mobility .
Ecotoxicology :
- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna), then chronic exposure models for risk prioritization .
Basic: What chromatographic techniques are suitable for purity analysis during synthesis?
Answer:
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) for baseline separation of intermediates. Mobile phases often combine acetonitrile/water with 0.1% formic acid to enhance resolution .
- LCMS : Monitor molecular ions ([M+H]) and fragment patterns to confirm identity and detect byproducts. For example, LCMS data in patent literature reported 742 for a related triazolo-pyrimidine derivative .
Advanced: How does the presence of fluorine substituents influence the compound’s physicochemical properties and reactivity?
Answer:
Fluorine atoms significantly alter:
- Lipophilicity : The electron-withdrawing effect of fluorine increases log , enhancing membrane permeability .
- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in biological systems.
- Crystal Packing : Fluorine participates in weak intermolecular interactions (e.g., C-F⋯H), affecting solubility and crystallinity, as observed in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
